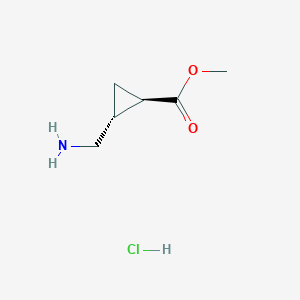
LY CH, Ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“LY CH, Ammonium salt” is a product with the CAS No.: 188904-20-3 and a molecular formula of C13H17N7O9S2. It is not intended for human or veterinary use and is for research use only. Quaternary ammonium salts, also known as quaternary ammonium cations or quats, are formed when all four hydrogen atoms of the ammonium ion are replaced by alkyl groups . The general formula is R₄N⁺X⁻, where the four alkyl groups R₄ can be the same or different .
Synthesis Analysis
Quaternary ammonium salts can be synthesized by the reaction of amines with halogenated hydrocarbons . The lithium salt form of the lucifer yellow CH is commonly used for microinjection because it has higher solubility than the potassium and ammonium salt forms of lucifer yellow CH .Chemical Reactions Analysis
Quaternary ammonium salts (QAS) present a promising alternative for alkylation reactions, offering significantly reduced hazards as they are non-carcinogenic, non-mutagenic, non-flammable, and non-corrosive . They have been used as alternative reagents in alkylation reactions .Physical and Chemical Properties Analysis
Ammonium salts are compounds composed of ammonium ions and acid anions. Many ammonium salts are white crystals and are easily soluble in water . They can undergo a certain degree of hydrolysis and thermal decomposition .Wirkmechanismus
Zukünftige Richtungen
Ammonium salt materials have attracted considerable attention as electrode materials for electrochemical energy storage (EES) due to their abundant resources, simple synthesis, low cost, and high specific capacity . They hold promise for the development of new high-performance materials essential for robust EES .
Eigenschaften
CAS-Nummer |
188904-20-3 |
|---|---|
Molekularformel |
C13H17N7O9S2 |
Molekulargewicht |
479.45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)

